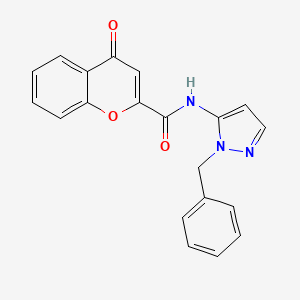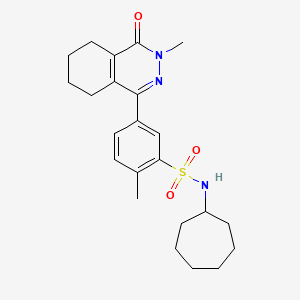![molecular formula C18H18ClN3O3 B14979272 2-(4-chloro-3-methylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B14979272.png)
2-(4-chloro-3-methylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-3-methylphenoxy)-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a furan ring, and a pyrazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Phenoxy Intermediate: The reaction begins with the chlorination of 3-methylphenol to yield 4-chloro-3-methylphenol. This intermediate is then reacted with an appropriate alkylating agent to form 2-(4-chloro-3-methylphenoxy)acetate.
Hydrazine Hydrate Treatment: The phenoxy acetate is treated with hydrazine hydrate to produce 2-(4-chloro-3-methylphenoxy)acetohydrazide.
Formation of the Pyrazole Ring: The acetohydrazide is then reacted with furan-2-carbaldehyde under acidic conditions to form the desired pyrazole ring, resulting in the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(4-Chloro-3-methylphenoxy)-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}propanamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furan-2,3-dione derivatives, while nucleophilic substitution of the chlorinated phenoxy group can produce a variety of substituted phenoxy derivatives .
科学研究应用
2-(4-Chloro-3-methylphenoxy)-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}propanamide has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as an antimicrobial and anthelmintic agent.
Biology: The compound’s ability to interact with biological targets makes it a valuable tool in studying enzyme inhibition and receptor binding.
Industrial Applications: Its unique chemical properties make it suitable for use in the synthesis of other complex organic molecules, which can be utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}propanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
相似化合物的比较
Similar Compounds
2-(4-Chloro-3-methylphenoxy)acetohydrazide: This compound shares the phenoxy and chlorinated aromatic ring but lacks the pyrazole and furan moieties.
4-Chloro-3-methylphenoxyacetic acid: Similar in structure but without the pyrazole and furan rings.
Furan-2-carbaldehyde derivatives: Compounds containing the furan ring but differing in the substituents attached to the ring.
Uniqueness
The uniqueness of 2-(4-chloro-3-methylphenoxy)-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}propanamide lies in its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the chlorinated phenoxy group, furan ring, and pyrazole moiety allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
属性
分子式 |
C18H18ClN3O3 |
|---|---|
分子量 |
359.8 g/mol |
IUPAC 名称 |
2-(4-chloro-3-methylphenoxy)-N-[2-(furan-2-ylmethyl)pyrazol-3-yl]propanamide |
InChI |
InChI=1S/C18H18ClN3O3/c1-12-10-14(5-6-16(12)19)25-13(2)18(23)21-17-7-8-20-22(17)11-15-4-3-9-24-15/h3-10,13H,11H2,1-2H3,(H,21,23) |
InChI 键 |
UZCPMKLQAVHSNC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NC2=CC=NN2CC3=CC=CO3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanamide](/img/structure/B14979190.png)

![2-(4-Chlorophenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14979219.png)
![N-(3-acetylphenyl)-2-[(2-fluorobenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B14979220.png)
![2-[3-(Dimethylamino)propyl]-1-(3-ethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14979228.png)
![N-(3-fluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B14979233.png)
![N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B14979241.png)
![N-(4-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B14979242.png)
![N-cyclohexyl-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14979248.png)
![N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine](/img/structure/B14979249.png)
![2-(4-fluorophenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B14979261.png)
![2-(3,4-dimethylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B14979267.png)
![2-{2-[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethanone](/img/structure/B14979274.png)

